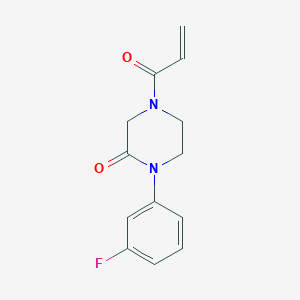

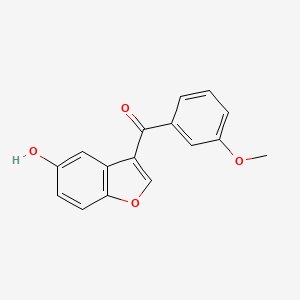

7-(3-(4-溴苯基)-1,2,4-噁二唑-5-基)-3-(3-甲氧基苯基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic molecule that appears to be designed for biological activity, potentially as a receptor antagonist. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the quinazoline-2,4-dione scaffold and the 1,2,4-oxadiazole ring are present in the compounds studied within the papers. These motifs are known for their relevance in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start from simpler aromatic compounds or heterocycles. For instance, the synthesis of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives involves the introduction of various heterocyclic rings or amide moieties at specific positions on the quinazoline scaffold . Similarly, the synthesis of 1,2,4-oxadiazole derivatives starts from aniline precursors, which are then transformed through reactions such as cyclization and substitution to yield the desired oxadiazole-containing compounds . The synthesis of the compound would likely follow analogous strategies, with specific attention to the introduction of the bromophenyl and methoxyphenyl groups at the appropriate steps.

Molecular Structure Analysis

The molecular structure of quinazoline-2,4-dione derivatives is crucial for their interaction with biological targets. The presence of the free hydroxy group and the substitution pattern on the quinazoline ring influence the binding affinity to receptors such as AMPA and kainate receptors . The 1,2,4-oxadiazole ring is another important structural feature, as seen in the synthesis of natural product analogs, which contributes to the biological activity of the compounds . The molecular structure of the compound would be expected to exhibit similar interactions, with the bromophenyl and methoxyphenyl groups potentially affecting its binding properties.

Chemical Reactions Analysis

The chemical reactivity of quinazoline-2,4-dione and 1,2,4-oxadiazole derivatives is influenced by the functional groups present and the overall molecular architecture. For example, the free hydroxy group on the quinazoline scaffold is a key site for reactions and is essential for maintaining high affinity to certain receptors . The oxadiazole ring can participate in various chemical reactions, including nucleophilic attacks, depending on the substituents attached to it . The specific chemical reactions that the compound would undergo can be inferred based on these functional groups and their known reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structures. The quinazoline-2,4-dione core is associated with specific spectroscopic features, such as UV and IR absorption, which can be used to characterize these compounds . The presence of heteroatoms like nitrogen and oxygen within the rings contributes to the compounds' solubility, stability, and overall physicochemical profile. The bromophenyl and methoxyphenyl groups in the compound would further influence properties such as lipophilicity, which is important for the compound's pharmacokinetic behavior.

科学研究应用

喹唑啉衍生物在药物化学中的作用

喹唑啉衍生物由于其广泛的生物活性,在药物化学中至关重要。它们存在于 200 多种天然生物碱中,并激发了具有潜在药用价值的新型化合物的合成。这些衍生物已显示出针对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等各种菌株的抗菌活性。寻找具有足够生物利用度以对抗抗生素耐药性的化合物凸显了喹唑啉衍生物在开发新治疗剂中的重要性(Tiwary 等,2016 年)。

噁二唑衍生物的光电应用

噁二唑衍生物,包括 1,3,4-噁二唑,因其在合成电子器件、发光元件、光电转换元件和图像传感器中的作用而受到认可。它们在 π 扩展共轭系统中的应用对于创造新型光电材料很有价值。这些衍生物是用于有机发光二极管 (OLED) 的材料制造的基础,包括高效的红色磷光 OLED 和非线性光学材料和比色 pH 传感器的潜在结构(Lipunova 等,2018 年)。

CO2 转化为喹唑啉-2,4(1H,3H)-二酮

由离子液体催化剂促进的 CO2 和邻氨基苯甲腈合成喹唑啉-2,4(1H,3H)-二酮,代表了一种减少大气 CO2 浓度的战略方法。这一转化过程不仅解决了温室效应,还提供了一条合成增值化学品的途径,突出了喹唑啉衍生物在环境化学和可持续技术发展中的作用(Zhang 等,2023 年)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine, which is then reacted with 3-methoxybenzaldehyde to form the second intermediate, 3-(3-methoxyphenyl)-1-(4-(3-methoxyphenyl)quinazolin-2-yl)urea. This intermediate is then reacted with phosgene to form the final product.", "Starting Materials": [ "4-bromobenzoic acid", "hydrazine hydrate", "3-methoxybenzaldehyde", "2-aminobenzamide", "phosgene" ], "Reaction": [ "Synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine: 4-bromobenzoic acid is reacted with hydrazine hydrate to form 4-bromo-1,2,4-oxadiazolidine-3,5-dione. This intermediate is then reacted with sodium hydroxide and hydrazine hydrate to form 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine.", "Synthesis of 3-(3-methoxyphenyl)-1-(4-(3-methoxyphenyl)quinazolin-2-yl)urea: 3-methoxybenzaldehyde is reacted with 2-aminobenzamide to form 3-(3-methoxyphenyl)-1-(2-aminophenyl)quinazolin-2(1H)-one. This intermediate is then reacted with ammonium carbonate to form 3-(3-methoxyphenyl)-1-(4-(3-methoxyphenyl)quinazolin-2-yl)urea.", "Synthesis of 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione: 3-(3-methoxyphenyl)-1-(4-(3-methoxyphenyl)quinazolin-2-yl)urea is reacted with phosgene to form the final product, 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione." ] } | |

CAS 编号 |

1358768-87-2 |

产品名称 |

7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione |

分子式 |

C23H15BrN4O4 |

分子量 |

491.301 |

IUPAC 名称 |

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H15BrN4O4/c1-31-17-4-2-3-16(12-17)28-22(29)18-10-7-14(11-19(18)25-23(28)30)21-26-20(27-32-21)13-5-8-15(24)9-6-13/h2-12H,1H3,(H,25,30) |

InChI 键 |

ADUISOJFPBYLHS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)

![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)

![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)